molecular formula C26H27N5O2S2 B12158200 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12158200
M. Wt: 505.7 g/mol
InChI Key: IUHITAKGNVFRGX-FXBPSFAMSA-N
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Description

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a diverse array of functional groups. This compound is notable for its potential applications in medicinal chemistry due to its unique structural characteristics, which include a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core. These structural elements suggest potential biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone core.

    Pyridopyrimidinone Core Construction: This step involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyridopyrimidinone intermediate reacts with phenylpiperazine.

    Final Coupling: The final step involves coupling the thiazolidinone and pyridopyrimidinone intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. The thiazolidinone ring is known for its biological activity, including antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazolidinone ring might inhibit enzyme activity by mimicking the transition state of enzyme substrates, while the piperazine moiety could enhance binding affinity to receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory activities.

    Pyridopyrimidinones: Often explored for their anticancer properties.

    Piperazine Derivatives: Commonly used in the design of drugs targeting the central nervous system.

Uniqueness

This compound’s uniqueness lies in the combination of these three pharmacophores, potentially offering a multi-target approach in drug design. Its structural complexity and diversity of functional groups provide a broad scope for chemical modifications and biological activity exploration.

Conclusion

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a promising candidate for further research in various scientific fields

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-3-18(2)31-25(33)21(35-26(31)34)17-20-23(27-22-11-7-8-12-30(22)24(20)32)29-15-13-28(14-16-29)19-9-5-4-6-10-19/h4-12,17-18H,3,13-16H2,1-2H3/b21-17-

InChI Key

IUHITAKGNVFRGX-FXBPSFAMSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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